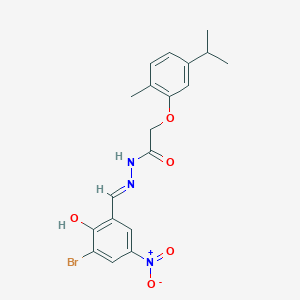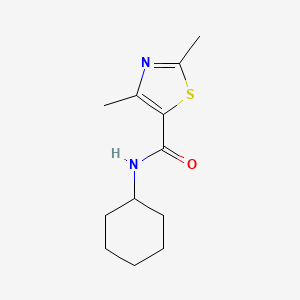![molecular formula C18H15NO3 B5970509 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as MBAM-indene, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This molecule has been shown to exhibit promising anticancer activity, making it a subject of interest in cancer research.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but studies have suggested that it may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this molecule has been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In vivo studies have also shown that this compound exhibits antitumor activity in mouse models of breast and colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is its high potency against cancer cells. Additionally, this molecule has been shown to exhibit low toxicity in normal cells, which is important for the development of safe and effective cancer therapies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione. One area of interest is the development of novel formulations that can increase the solubility and bioavailability of this molecule. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other anticancer agents. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this molecule as a potential cancer therapy.
Synthesis Methods
The synthesis of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione involves the reaction of 2-indanone with 4-methoxybenzylamine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the resulting product is then purified by column chromatography. This method has been reported to yield high purity this compound in good yields.
Scientific Research Applications
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this molecule exhibits cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Properties
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)methyliminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-13-8-6-12(7-9-13)10-19-11-16-17(20)14-4-2-3-5-15(14)18(16)21/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKZQNHHQZLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5970434.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![1-acetyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5970463.png)

![2-[(benzylthio)acetyl]-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5970477.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)

![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)

![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
